Mitochondrial T2 Thiolase Exhibits Exclusive Specificity for 2-Methyl-Branched Substrates Not Observed with Other Structurally Characterized Thiolases
Human mitochondrial acetoacetyl-CoA thiolase (T2) uniquely degrades 2-methylacetoacetyl-CoA, whereas other structurally characterized thiolases (including the well-studied Zoogloea ramigera biosynthetic thiolase and human peroxisomal thiolase) cannot utilize 2-methylated compounds [1]. The kinetic measurements show that T2 degrades acetoacetyl-CoA and 2-methylacetoacetyl-CoA with similar catalytic efficiencies [1]. The Phe325-Pro326 dipeptide near the catalytic cavity is responsible for this exclusive 2-methyl-branched substrate specificity [1].
| Evidence Dimension | Substrate utilization by structurally characterized thiolases |
|---|---|
| Target Compound Data | Degraded with similar catalytic efficiency as acetoacetyl-CoA |
| Comparator Or Baseline | Other structurally characterized thiolases (e.g., Z. ramigera biosynthetic thiolase, human peroxisomal thiolase) cannot utilize 2-methylated compounds |
| Quantified Difference | Exclusive activity for T2 vs. zero activity for other thiolases |
| Conditions | Recombinant human T2 enzyme; X-ray crystallography and steady-state kinetics |
Why This Matters
This exclusive specificity confirms that 2-methylacetoacetyl-CoA is the definitive substrate for selectively assaying mitochondrial T2 activity, eliminating interference from other thiolase isoforms that are active on linear-chain substrates.
- [1] Haapalainen AM, et al. (2007). Crystallographic and kinetic studies of human mitochondrial acetoacetyl-CoA thiolase: the importance of potassium and chloride ions for its structure and function. Biochemistry, 46(14):4305-4321. View Source
